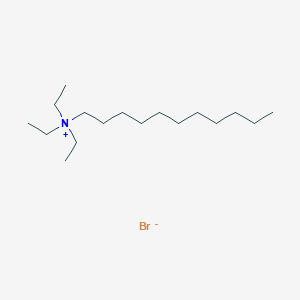

N,N,N-Triethylundecan-1-aminium bromide

Description

Properties

CAS No. |

40879-55-8 |

|---|---|

Molecular Formula |

C17H38BrN |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

triethyl(undecyl)azanium;bromide |

InChI |

InChI=1S/C17H38N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18(6-2,7-3)8-4;/h5-17H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

JRMCMUZLVWVRMX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylundecan-1-aminium bromide typically involves the quaternization of an amine with an alkyl halide. One common method is the reaction of undecan-1-amine with triethylamine and bromoethane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo quaternization, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethylundecan-1-aminium bromide primarily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different alkylated derivatives, while oxidation can produce corresponding oxides or hydroxides.

Scientific Research Applications

N,N,N-Triethylundecan-1-aminium bromide, particularly in the form of its derivatives (AATEABs), finds significant utility in various scientific research applications due to its unique chemical properties . These applications stem primarily from its combined quaternary ammonium moiety, which provides antimicrobial activity, and an acryloyloxy function that facilitates polymerization .

Antimicrobial Applications

N, N, N-triethylalcan-1-aminium bromides exhibit significant antimicrobial activity, making them valuable in developing antibacterial agents . Research has demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes . This makes them suitable for use in healthcare settings for disinfecting surfaces and medical equipment .

Polymeric Films

These compounds can be used to create polymeric films with antibacterial properties . For instance, polymeric films derived from 11-(acryloyloxy)-N, N, N-triethylundecan-1-aminium bromide have shown antibacterial activity . The ability to polymerize these compounds via radical or UV-induced polymerization allows for creating materials with tailored antimicrobial properties .

Surfactant Applications

While the primary focus is on N, N, N-triethylundecan-1-aminium bromide, it is relevant to note that similar compounds like N,N,N-Trimethyl-1-decanaminium bromide are used as surfactants . These surfactants enhance the stability and performance of emulsions in cosmetics and personal care products . Although the search results do not directly specify surfactant applications for N, N, N-triethylundecan-1-aminium bromide, its structural similarities suggest it could potentially serve similar functions .

Cell Membrane Studies

N,N,N-Trimethyl-1-decanaminium bromide is also applied in biotechnology for cell membrane studies, aiding researchers in understanding membrane dynamics and interactions . This suggests a broader application of quaternary ammonium compounds in biological research, which could extend to N, N, N-triethylundecan-1-aminium bromide .

Mechanism of Action

The mechanism of action of N,N,N-Triethylundecan-1-aminium bromide is primarily based on its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and leading to cell lysis. This action is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Alkyl Chain Length: AUTEAB vs. ADTEAB

AUTEAB is closely related to 12-(acryloyloxy)-N,N,N-triethyldodecan-1-aminium bromide (ADTEAB), which features a C-12 alkyl chain spacer. Key differences include:

- Antimicrobial Activity : ADTEAB-based films demonstrate higher antibacterial activity than AUTEAB, likely due to enhanced hydrophobic interactions with bacterial membranes from the longer alkyl chain . For instance, ADTEAB films achieved a 4-log reduction in S. aureus CFU/mL at 6 hours, compared to a 3-log reduction for AUTEAB under identical conditions .

- Structural Flexibility : Molecular modeling suggests that the C-12 spacer in ADTEAB optimizes the spatial arrangement of the QAS moiety, improving interactions with bacterial cell walls .

Table 1 : Comparison of AUTEAB and ADTEAB

| Property | AUTEAB (C-11) | ADTEAB (C-12) |

|---|---|---|

| Alkyl Chain Length | 11 carbons | 12 carbons |

| Antimicrobial Activity | Moderate | Higher |

| Gram-positive Efficacy | +++ | ++++ |

| Gram-negative Efficacy | ++ | ++ |

| Polymerization Ease | High (acryloyloxy group) | High (acryloyloxy group) |

Monomeric vs. Gemini QASs: AUTEAB vs. Ethylene-1,2-bis-QAS

AUTEAB is a monomeric QAS, whereas gemini surfactants like Ethylene-1,2-bis(N,N-dimethyl-N-dodecyldodecylammonium bromide) feature twin QAS moieties linked by a spacer. Key distinctions:

- Bioactivity Mechanism: Gemini surfactants exhibit dual electrostatic and hydrophobic interactions due to their dimeric structure, leading to lower critical micelle concentrations (CMC) and higher antimicrobial potency . For example, gemini QASs with C-12 chains show 10-fold lower CMC values (~0.1 mM) compared to monomeric AUTEAB (~1 mM) .

- Antifungal Activity: Gemini QASs with longer spacers (e.g., hexamethylene) demonstrate superior antifungal activity against Candida albicans compared to monomeric QASs, attributed to enhanced membrane disruption .

Table 2: Monomeric vs. Gemini QASs

| Property | AUTEAB (Monomeric) | Gemini QAS (C-12 spacer) |

|---|---|---|

| Structure | Single QAS | Twin QAS with spacer |

| CMC (mM) | ~1.0 | ~0.1 |

| Gram-positive Efficacy | +++ | ++++ |

| Antifungal Activity | Limited | High |

Functional Group Variations: AUTEAB vs. Non-Polymerizable QASs

AUTEAB’s acryloyloxy group enables covalent incorporation into polymer matrices, unlike non-polymerizable QASs like dodecyltrimethylammonium bromide (DTAB):

- Application Scope : AUTEAB is tailored for durable antibacterial coatings in biomedical devices, whereas DTAB is used in solution-phase disinfection .

- Leaching Resistance: AUTEAB-based films retain >90% antibacterial activity after 10 washing cycles, while DTAB leaches rapidly from non-crosslinked systems .

Table 3: Polymerizable vs. Non-Polymerizable QASs

| Property | AUTEAB (Polymerizable) | DTAB (Non-Polymerizable) |

|---|---|---|

| Functional Group | Acryloyloxy | None |

| Application | Films/Coatings | Surfactant solutions |

| Leaching Resistance | High | Low |

Biological Activity

N,N,N-Triethylundecan-1-aminium bromide, also known as acryloyloxyundecyltriethylammonium bromide (AUTEAB), is a quaternary ammonium compound that has garnered attention for its significant biological activity, particularly its antimicrobial properties. This article provides a detailed examination of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic alkyl chain (C-11) linked to a quaternary ammonium group. This structure contributes to its amphiphilic nature, enhancing its interaction with biological membranes and thus influencing its antimicrobial efficacy.

Antimicrobial Activity

The antimicrobial activity of AUTEAB has been extensively studied, particularly against various strains of bacteria. The compound exhibits potent bactericidal effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of AUTEAB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL | High |

| Escherichia coli | 1.0 - 2.0 mg/mL | Moderate |

| Streptococcus pyogenes | 0.5 mg/mL | High |

| Pseudomonas aeruginosa | 2.0 - 4.0 mg/mL | Moderate |

The above table summarizes the MIC values obtained from various studies, indicating that AUTEAB is particularly effective against Staphylococcus aureus and Streptococcus pyogenes, with lower efficacy against Pseudomonas aeruginosa.

The mechanism underlying the antimicrobial activity of AUTEAB involves disruption of bacterial cell membranes. The positively charged quaternary ammonium moiety interacts with the negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis. This action is enhanced by the hydrophobic alkyl chain, which facilitates membrane insertion.

Case Studies and Research Findings

- Polymeric Films : A study evaluated the antibacterial activity of polymeric films made from AUTEAB in combination with 2-hydroxyethyl methacrylate (HEMA). The films demonstrated a concentration-dependent antibacterial effect, with higher concentrations leading to complete bacterial cell death within hours. Specifically:

- Comparative Studies : Research comparing AUTEAB with other ammonium compounds indicated that it exhibited superior antibacterial properties, particularly against methicillin-resistant strains of S. aureus. The study highlighted that AUTEAB's structural features contribute significantly to its bioactivity .

- In Vivo Studies : Preliminary in vivo studies have suggested that formulations containing AUTEAB can effectively reduce bacterial load in infected wounds, demonstrating potential for therapeutic applications in wound management .

Q & A

Q. What are the optimal synthesis routes for N,N,N-Triethylundecan-1-aminium bromide in laboratory settings?

The compound can be synthesized via quaternization of triethylamine with 1-bromoundecane under reflux conditions. A typical procedure involves reacting triethylamine (20–100 equivalents) with 1-bromoundecane in ethanol, followed by 24-hour stirring. The product precipitates as a solid and is purified via filtration and washing with hexane/ethyl acetate mixtures (9:1 v/v) to remove unreacted reagents . This method ensures high yields (~40–60%) and avoids side reactions common in alkylation processes.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of ¹H/¹³C NMR and X-ray crystallography . For NMR, characteristic peaks include:

- ¹H NMR : δ 3.59–3.63 (m, 2H, N⁺-CH₂), 1.73–1.80 (m, 4H, alkyl chain CH₂), and 1.28–1.42 (m, 14H, long-chain CH₂) .

- ¹³C NMR : Peaks at δ 65.9 (N⁺-C), 52.8 (N⁺-CH₂), and 22.7–29.5 (alkyl chain carbons) . Single-crystal X-ray diffraction further confirms bond lengths and angles, with typical N⁺-C distances of 1.48–1.52 Å and Br⁻ counterion interactions .

Q. What are the solubility properties of this compound in common solvents?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. Computational models (e.g., ESOL, Ali) predict log S values of −3.13 to −2.87, corresponding to ~0.27–0.49 mg/mL in water . Experimental data may vary due to alkyl chain packing and ionic interactions, necessitating sonication or mild heating for dissolution .

Advanced Research Questions

Q. How does this compound function in experimental phasing for macromolecular crystallography?

As a heavy-atom derivative , its bromide ion enhances X-ray scattering contrast. In SHELX-based pipelines, the compound is used for single-wavelength anomalous dispersion (SAD) phasing. Optimal results are achieved at concentrations of 5–10 mM in crystallization buffers, with minimal disruption to protein stability .

Q. What role does this compound play in surface modification for bioelectronic applications?

Derivatives like (11-mercaptoundecyl)-trimethylammonium bromide form self-assembled monolayers (SAMs) on gold surfaces. The thiol group anchors the molecule, while the quaternary ammonium moiety enables electrostatic interactions with biomolecules (e.g., glucose oxidase). XPS analysis confirms monolayer integrity via Br 3d peaks at ~68.4 eV and N 1s signals at ~402.1 eV (N⁺ environment) .

Q. How do discrepancies arise in computational solubility predictions for this compound?

Variations stem from differences in parameterization of alkyl chain hydrophobicity and ionic interactions. For example:

Q. What analytical challenges arise in quantifying this compound in mixed surfactant systems?

Coexisting surfactants (e.g., CTAB) complicate quantification via HPLC or LC-MS due to similar retention times. Ion-pair chromatography with sodium hexanesulfonate as the mobile phase additive improves resolution. Alternatively, ¹H NMR integration of N⁺-CH₂ protons (δ 3.59–3.63) provides specificity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.